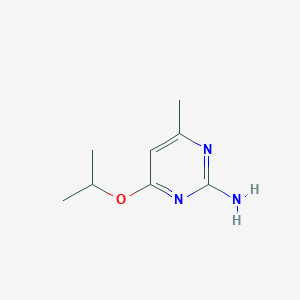

4-Isopropoxy-6-methylpyrimidin-2-amine

説明

“4-Isopropoxy-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C8H13N3O . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found, general methods for synthesizing 2-aminopyrimidine derivatives involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

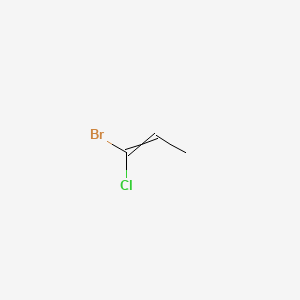

The molecular structure of “4-Isopropoxy-6-methylpyrimidin-2-amine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with an isopropoxy group at position 4 and a methyl group at position 6 .

科学的研究の応用

Synthesis of N-Arylpyrimidin-2-amine Derivatives

This compound serves as a precursor in the synthesis of new N-arylpyrimidin-2-amine derivatives . Utilizing a palladium catalyst, researchers have developed a method to create these derivatives, which are important due to their versatile biological and pharmacological activities . The process involves optimized Buchwald-Hartwig amination conditions and can be widely employed for the preparation of new heterocyclic compounds.

Antifungal and Pesticidal Activities

Derivatives of 4-Isopropoxy-6-methylpyrimidin-2-amine exhibit significant antifungal and pesticidal activities. These properties make them valuable in agricultural research, where they could be used to develop new treatments for plant diseases and pest control solutions .

Kinase Inhibition

The compound’s derivatives are known to inhibit various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . This inhibition is crucial for the development of treatments for diseases like chronic myeloid leukemia, as kinase activity is often implicated in cancer progression .

N-Type Ca-Channel Inhibitors

In the realm of neurology, these derivatives act as inhibitors for N-type Ca-channels . This application is particularly relevant in the development of new neurological drugs that can modulate calcium channels to treat conditions like chronic pain .

Endothelin Receptor Antagonists

The derivatives also serve as antagonists for endothelin receptors . Endothelin receptors are involved in vasoconstriction and blood pressure regulation, making these derivatives potential candidates for treating cardiovascular diseases .

Human Methionine Aminopeptidase Inhibitors

Another application is the inhibition of human methionine aminopeptidase . This enzyme is involved in protein synthesis and its inhibition can lead to the development of new antibacterial agents .

Antitrypanosomal and Antiplasmodial Activities

Research has shown that certain derivatives have promising antitrypanosomal and antiplasmodial activities, which could lead to new treatments for neglected tropical diseases such as sleeping sickness and malaria .

Metal Complexation Ligands

Finally, 4-pyridinylpyrimidines, a class to which this compound belongs, are widely used as ligands for metal complexation . This application is important in the field of material science and catalysis, where these ligands can form complexes with metals for various industrial processes .

将来の方向性

While specific future directions for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found in the search results, there is ongoing research into the development of new pyrimidine derivatives with enhanced pharmacological activities . This suggests that “4-Isopropoxy-6-methylpyrimidin-2-amine” and similar compounds may have potential for further study and development in the field of medicinal chemistry.

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of pathways, often related to inflammation and immune response .

Result of Action

Given the known activities of pyrimidine derivatives, it can be expected that this compound would have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

4-methyl-6-propan-2-yloxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)12-7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSMTBSMVGCSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342291 | |

| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-6-methylpyrimidin-2-amine | |

CAS RN |

90556-28-8 | |

| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)